molecular formula C8H11ClN2O2 B7888295 1-(4-Nitrophenyl)ethanamine hydrochloride

1-(4-Nitrophenyl)ethanamine hydrochloride

Cat. No.: B7888295
M. Wt: 202.64 g/mol
InChI Key: CZQQGVFHLSBEDV-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is a chiral amine with a nitro group attached to the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)ethanamine hydrochloride typically involves the reduction of 4-nitroacetophenone followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas to reduce the nitro group to an amine. The resulting amine is then converted to its hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

    Oxidation: The amine can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with Pd/C.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 4-aminophenylethylamine.

    Substitution: N-alkyl or N-acyl derivatives.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The amine group can also form hydrogen bonds or ionic interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenethylamine hydrochloride
  • 2-(4-Nitrophenyl)ethylamine hydrochloride
  • 4-Nitrobenzylamine hydrochloride

Uniqueness

1-(4-Nitrophenyl)ethanamine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The presence of the nitro group also provides distinct reactivity, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-(4-nitrophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQQGVFHLSBEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mother liquors of the solution of the partially resolved (+)-erythrochlorocitric acid, bis-(-)-p-nitro-α-methylbenzylamine salt were treated with 13 ml (0.52 mol) of conc hydrochloric acid and evaporated to dryness. 1,2-Dimethoxyethane was added and the solution was evaporated to dryness. Ether was added to the residue, the mixture was stirred and the precipitate was collected to afford 29.2 g of (-)-p-nitro-α-methylbenzylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

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